methyl 2-amino-2-methyl-3-phenylpropanoate

peptidase stability aspartame analog α-methyl amino acid

Methyl 2-amino-2-methyl-3-phenylpropanoate (CAS 64282-11-7), also known as α-methyl-DL-phenylalanine methyl ester or (±)-methyl 2-amino-2-methyl-3-phenylpropionate, is a non-proteinogenic, Cα-tetrasubstituted amino acid ester with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 Da. It is the methyl ester derivative of α-methylphenylalanine (α-MePhe), an artificial amino acid that functions as a competitive inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase.

Molecular Formula C11H15NO2
Molecular Weight 193.2
CAS No. 64282-11-7
Cat. No. B6205615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-2-methyl-3-phenylpropanoate
CAS64282-11-7
Molecular FormulaC11H15NO2
Molecular Weight193.2
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)OC)N
InChIInChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-2-methyl-3-phenylpropanoate (CAS 64282-11-7): Procurement-Relevant Identity and Core Properties


Methyl 2-amino-2-methyl-3-phenylpropanoate (CAS 64282-11-7), also known as α-methyl-DL-phenylalanine methyl ester or (±)-methyl 2-amino-2-methyl-3-phenylpropionate, is a non-proteinogenic, Cα-tetrasubstituted amino acid ester with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 Da [1]. It is the methyl ester derivative of α-methylphenylalanine (α-MePhe), an artificial amino acid that functions as a competitive inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase [2]. The compound exists as a racemic mixture (unless stereochemically resolved) and is most commonly supplied as the hydrochloride salt (CAS 64665-60-7) with a melting point of 138–143 °C and commercial purity ≥98.0% (DCF) for solution-phase peptide synthesis applications . Its computed LogP of approximately 1.82 reflects enhanced lipophilicity relative to the parent free acid form .

Why Generic Substitution Is Inadvisable for Methyl 2-Amino-2-methyl-3-phenylpropanoate in Research Procurement


The α-methyl substitution at the Cα carbon fundamentally alters three orthogonal properties that cannot be reproduced by unmodified phenylalanine esters or the free acid form: (i) conformational restriction—the Cα-tetrasubstitution strongly biases peptide backbone geometry toward β-turn and 3₁₀-helical conformations, a property absent in natural Phe [1]; (ii) metabolic stability—the quaternary α-carbon confers complete resistance to hydrolysis by mammalian cell-surface aminopeptidases that rapidly degrade unmodified aspartame (APM) [2]; and (iii) physicochemical profile—the methyl ester form (LogP ~1.82) provides markedly different solubility and partitioning behavior compared to both the free carboxylic acid (α-methylphenylalanine, mp 284–286 °C) and the ethyl ester homolog (MW 207.27, LogP ~2.2) [3]. These differences are not incremental; they represent binary functional thresholds—a peptide containing (αMe)Phe either forms a stable helix or it does not, and an α-methyl aspartame analog either survives peptidase exposure or is quantitatively hydrolyzed.

Quantitative Differentiation Evidence for Methyl 2-Amino-2-methyl-3-phenylpropanoate Against Closest Analogs


Complete Resistance to Mammalian Cell-Surface Peptidase Hydrolysis vs. Aspartame

The α-methyl modification of the aspartame scaffold—specifically incorporating the target compound as the C-terminal residue in L-Asp-D-(αMe)Phe-OMe—confers complete resistance to hydrolysis by human and porcine intestinal and kidney microvillar membrane preparations and purified aminopeptidases A and W. In contrast, unmodified aspartame (L-Asp-L-Phe-OMe) is rapidly hydrolyzed at 80.1 nmol min⁻¹ (mg protein)⁻¹ by human jejunal microvillar membranes [1]. All α-methyl derivatives tested were resistant to hydrolysis by both the membrane preparations and purified peptidases, whereas the only N-derivatized analog showing partial susceptibility (N-formylcarbamoyl-APM) was still hydrolyzed at a rate of only 1.1 nmol min⁻¹ (mg protein)⁻¹ [1].

peptidase stability aspartame analog α-methyl amino acid intestinal metabolism dipeptide sweetener

Stronger β-Turn and Helix Conformational Promotion vs. Unmodified Phenylalanine

Solution conformational analysis using infrared absorption and ¹H nuclear magnetic resonance spectroscopy demonstrated that the (αMe)Phe residue is a stronger β-turn and helix promoter than the unmethylated Phe analog across a series of model peptides up to the pentapeptide level [1]. In a subsequent comparative study, (αMe)Phe was shown to be equipotent as a β-turn/helix promoter to (αMe)Hph (Cα-methyl-homo-phenylalanine) and (αEt)Phe (Cα-ethylphenylalanine), with all three Cα-alkylated residues being more potent than the natural Phe parent amino acid [2]. X-ray crystallographic analysis confirmed that all (αMe)Phe residues in homopeptides preferentially adopt φ,ψ torsion angles in the helical region of the conformational map, with β-turn conformations stabilized in dipeptide and tripeptide structures [1].

peptide conformation β-turn 3₁₀-helix Cα-tetrasubstituted amino acid FTIR NMR

Superior In Vivo Safety Profile vs. p-Chlorophenylalanine as Phenylalanine Hydroxylase Inhibitor in Developing Rat Model

In a direct comparative study evaluating α-methylphenylalanine (the free acid parent of the target methyl ester) and p-chlorophenylalanine (PCPA) as inducers of chronic hyperphenylalaninemia in developing rats, α-methylphenylalanine demonstrated a markedly superior safety profile [1]. PCPA-treated animals exhibited a 30–60% mortality rate and a 27–52% decrease in body weight. In contrast, developing rats treated with α-methylphenylalanine showed no growth deficit and no signs of toxicity, including absence of cataracts [1]. Both compounds achieved comparable biochemical efficacy: α-methylphenylalanine produced a 70–75% decrease in hepatic phenylalanine hydroxylase activity (maximal at 18 h post-administration) and maintained a 20–40-fold increase in plasma phenylalanine concentrations during 50% of the first 18 days of life [1]. α-Methylphenylalanine was characterized as a very weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro yet a potent suppressor in vivo, indicating a mechanism distinct from simple competitive inhibition [1].

phenylketonuria model phenylalanine hydroxylase hyperphenylalaninemia in vivo toxicity p-chlorophenylalanine

Taste Phenotype Diversification via Cα-Methylation: Bitter vs. Sweet Dipeptide Conformational Control

Incorporation of (αMe)Phe-OMe (derived from the target compound) as the C-terminal residue of an aspartyl dipeptide produces a distinct taste phenotype and solid-state conformation compared to alternative C-terminal residues. X-ray diffraction analysis revealed that L-Asp-D-(αMe)Phe-OMe elicits a bitter taste and adopts a left-handed helical conformation with dihedral angles φ₂ = 49.0° and ψ₂ = 47.9°, producing an extended solid-state structure [1]. In contrast, the comparator L-Asp-D-Ala-OTMCP elicits a sweet taste with the Ala residue adopting a semi-extended conformation (φ₂ = 62.8°, ψ₂ = −139.9°) that yields the characteristic L-shaped structure of sweet tastants [1]. The aspartyl moiety conformation was also measurably different between the two ligands (ψ, χ¹ = 151.0°, −68.8° for the (αMe)Phe analog vs. 157.7°, −61.5° for the sweet comparator) [1]. The structural data were compared against the diastereoisomer L-Asp-L-(αMe)Phe-OMe, and NMR-based solution conformational analysis confirmed agreement with the solid-state findings [1].

taste ligand aspartame analog X-ray crystallography dipeptide conformation bitter taste structure-taste relationship

Noncovalent Peptide Stapling Strategy Enabled by α-Methyl-L-Phenylalanine for Serum-Stable α-Helical Peptidomimetics

The α-methyl group and aromatic phenyl ring of α-methyl-L-phenylalanine (αF, the enantiopure L-form of the target compound's parent amino acid) were exploited as a novel noncovalent stapling motif to stabilize α-helical peptide conformations without requiring hydrocarbon cross-linkers [1]. This approach was applied to generate H3B10-27(13/17αF), an α-helical B-chain mimetic of human relaxin-3. The stapled mimetic demonstrated remarkable stability in serum and fully recapitulated the biological function of H3 relaxin in vitro, ex vivo, and in vivo, including activity at the RXFP3 receptor [1]. The authors explicitly position this noncovalent stapling strategy as an alternative to conventional hydrocarbon stapling, which, while conferring protease resistance, introduces synthetic complexity and can impair target binding [1]. The one-step synthesis and purification of the αF-stapled peptides represents a practical advantage for scalable production [1].

peptide stapling α-helical peptidomimetic serum stability relaxin-3 noncovalent stabilization drug design

High-Confidence Application Scenarios for Methyl 2-Amino-2-methyl-3-phenylpropanoate Based on Differentiated Evidence


Peptidase-Resistant Dipeptide Sweetener and Taste Receptor Probe Development

Researchers developing metabolically stable aspartame analogs should prioritize methyl 2-amino-2-methyl-3-phenylpropanoate as the C-terminal building block. Evidence demonstrates that α-methyl substitution confers complete resistance to hydrolysis by human intestinal and kidney cell-surface peptidases (including aminopeptidases A and W), whereas unmodified aspartame is hydrolyzed at 80.1 nmol min⁻¹ (mg protein)⁻¹ [1]. The resulting L-Asp-D-(αMe)Phe-OMe dipeptide adopts a well-characterized left-handed helical conformation (φ₂ = 49.0°, ψ₂ = 47.9°) that produces a bitter taste phenotype, enabling structure–taste relationship studies complementary to sweet L-shaped analogs [2].

Conformationally Constrained Peptide Engineering Requiring β-Turn or 3₁₀-Helix Nucleation

For peptide design projects where induced secondary structure is a functional requirement—including β-turn nucleation, 3₁₀-helix stabilization, and conformational restriction of pharmacophoric elements—the (αMe)Phe residue (accessed via the methyl ester building block CAS 64282-11-7) is demonstrably superior to unmodified Phe. FTIR and ¹H NMR solution conformational analysis confirms that (αMe)Phe is a stronger β-turn and helix promoter than the unmethylated Phe analog across model peptides to the pentapeptide level [3]. The residue is equipotent to (αEt)Phe and (αMe)Hph and outperforms natural Phe, providing procurement justification for this specific Cα-methylated building block over cheaper, unmodified Phe-OMe in any structure-driven peptide campaign [4].

Noncovalent Peptide Stapling for Serum-Stable α-Helical Peptidomimetic Drug Leads

Medicinal chemistry groups pursuing α-helical peptidomimetics as therapeutic candidates can leverage α-methyl-L-phenylalanine (derived from enantiopure methyl 2-amino-2-methyl-3-phenylpropanoate) as a noncovalent stapling element. This strategy, validated in a 2023 JACS study, produces serum-stable mimetics of human relaxin-3 that fully retain biological function at the RXFP3 receptor in vitro, ex vivo, and in vivo [5]. Unlike hydrocarbon stapling approaches, the αF-based noncovalent strategy requires only one-step synthesis and purification, directly reducing the procurement burden for multi-gram scale synthesis of stapled peptide leads [5].

Phenylketonuria (PKU) Animal Model Establishment with Reduced Confounding Toxicity

Investigators requiring phenylalanine hydroxylase suppression for PKU disease modeling should select α-methylphenylalanine-based regimens (using the methyl ester as a lipophilic prodrug form for enhanced oral delivery) over p-chlorophenylalanine (PCPA). Comparative in vivo data demonstrate that α-methylphenylalanine achieves equivalent hepatic PAH suppression (70–75% decrease) and sustained hyperphenylalaninemia (20–40-fold plasma Phe elevation) without PCPA's 30–60% mortality rate, 27–52% body weight reduction, or cataract formation [6]. This differential toxicity profile directly impacts experimental validity by eliminating growth and mortality confounders in developmental studies [6].

Quote Request

Request a Quote for methyl 2-amino-2-methyl-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.